![molecular formula C8H10F3N3O2 B2936927 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid CAS No. 2247206-91-1](/img/structure/B2936927.png)
2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid, also known as MPAA, is a novel compound that has recently gained significant attention in the field of scientific research. MPAA is a pyrazole derivative that has been synthesized through a unique chemical process. This compound has shown promising results in various scientific studies, and its potential applications are being explored in different areas of research.
作用機序
The mechanism of action of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has been found to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has also been found to reduce the production of inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory effects. In animal models, 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has been shown to reduce tumor growth and inflammation in various tissues.
実験室実験の利点と制限
One of the main advantages of using 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid in lab experiments is its versatility. 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid can be used in various assays, such as cell viability, apoptosis, and enzyme activity assays. Additionally, 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one of the limitations of using 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for the research on 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid. One of the potential applications of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid is in the treatment of cancer. Further studies are needed to explore the anticancer mechanisms of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid and its efficacy in different types of cancer. Another area of research is the use of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid in the treatment of inflammation and autoimmune disorders. Additionally, the development of novel derivatives of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid with improved pharmacokinetic and pharmacodynamic properties is an area of interest for drug discovery. Finally, the exploration of the potential side effects and toxicity of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid in animal models is necessary for its safe use in humans.
Conclusion:
In conclusion, 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid is a novel compound that has shown promising results in various scientific studies. Its potential applications in the treatment of cancer, inflammation, and neurological disorders are being explored in different areas of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid have been discussed in this paper. Further research is needed to fully understand the potential of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid in drug discovery and its safe use in humans.
合成法
The synthesis of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid involves a multi-step chemical process that requires specific reagents and conditions. The first step involves the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)pyrazole with chloroacetic acid in the presence of a base. This reaction results in the formation of an intermediate product, which is then treated with ammonia to obtain 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid. The purity and yield of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has been found to exhibit anti-inflammatory and anticancer properties in several in vitro and in vivo studies. Additionally, 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid has been shown to modulate the activity of certain enzymes and receptors, which makes it a promising candidate for drug discovery.
特性
IUPAC Name |
2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-5-2-6(12-3-7(15)16)13-14(5)4-8(9,10)11/h2H,3-4H2,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZUYYDJMRMZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)(F)F)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


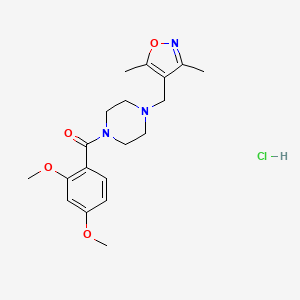


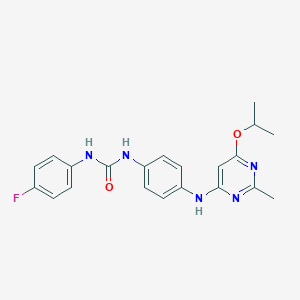
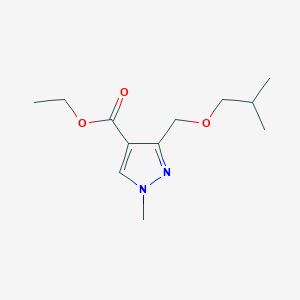
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)
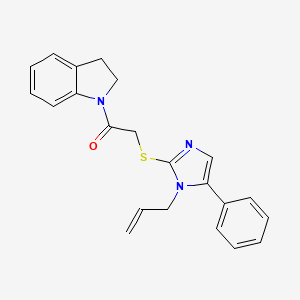
![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)
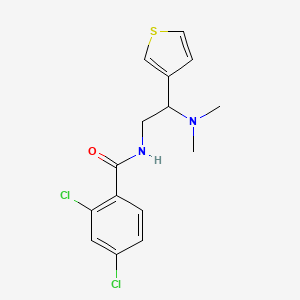
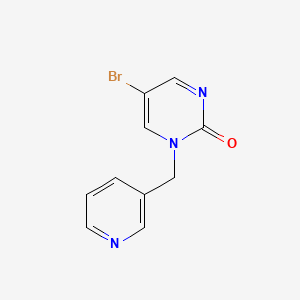
![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)
![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)
![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)